2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-(4-methylphenyl)-2-oxoethyl bromide with 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ISOPROPYLPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE .
2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE: shares similarities with other quinoline derivatives and aromatic esters.
Uniqueness
The unique combination of aromatic and quinoline structures in 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-ISOPROPYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H27NO3 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H27NO3/c1-18(2)21-10-12-22(13-11-21)27-16-25(24-15-20(4)7-14-26(24)30-27)29(32)33-17-28(31)23-8-5-19(3)6-9-23/h5-16,18H,17H2,1-4H3 |
InChI Key |
DISUACSUHKIZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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